N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-18(17-12-25-19(22-17)15-7-2-1-3-8-15)21-13-20(24)11-10-14-6-4-5-9-16(14)20/h1-9,12,24H,10-11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVFWDWIOHDSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the indene derivative, followed by the formation of the thiazole ring. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide. The compound exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential use as an antibacterial agent in clinical applications.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells, making it a promising candidate for further development in cancer therapeutics.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Indene Moiety : This can be achieved through cyclization reactions involving suitable precursors.
- Hydroxylation : The introduction of the hydroxy group can be performed using reagents like hydrogen peroxide or osmium tetroxide.
- Thiazole Ring Formation : The thiazole ring is synthesized through a condensation reaction involving thioamide derivatives.
- Amidation : The final step involves the formation of the carboxamide group using acetic anhydride or acetyl chloride in the presence of a base.
Case Studies and Research Findings
Several case studies have been conducted to explore the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range for several strains, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Proliferation Inhibition
Another research effort focused on evaluating the anticancer properties of this compound against breast cancer cell lines. The findings demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis via caspase activation pathways .
Mechanism of Action
The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Structural Analogues with Dihydroindenyl Scaffolds
N-((1R,2R)-6-Amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3,4-dichlorobenzamide
- Structure : Shares the dihydroindenyl-hydroxy group but replaces the thiazole carboxamide with a dichlorobenzamide moiety.
- Implications : Likely optimized for different biological targets, such as proteases or GPCRs, due to the benzamide group .
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Structure : Retains the hydroxyindenylmethyl group but substitutes the thiazole with a sulfonamide-linked benzooxazole.
- The benzooxazole ring may reduce metabolic stability compared to thiazole .
Thiazole-4-Carboxamide Derivatives
N-(2-Hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide
- Structure : Features a thiazole-4-carboxamide core but replaces the phenyl group with a methylindole moiety.
- Key Data : Molecular weight = 301.4 g/mol; Formula = C₁₅H₁₅N₃O₂S .
- Comparison : The indole substituent may enhance interactions with aromatic residues in binding pockets, whereas the phenyl group in the target compound could offer simpler synthetic accessibility.
BIBF 1120 (Nintedanib)
- Structure : Contains a methyl indole-carboxylate linked to a piperazinyl-acetyl group, diverging from the target’s dihydroindenyl-thiazole framework.
- Key Differences : BIBF 1120 is a clinically approved kinase inhibitor (VEGFR, FGFR), highlighting the therapeutic relevance of carboxamide-thiazole derivatives. The target compound’s dihydroindenyl group may confer distinct selectivity profiles .
Spirocyclic and Oxadiazole Derivatives
Compound B12 (Spirocyclic Chromane Derivative)
- Structure: Incorporates a fluoropyridinylmethyl group and a spirocyclic oxazolidinone, contrasting with the target’s linear thiazole system.
- Key Differences : The fluorine atom in B12 enhances metabolic stability and binding affinity, as seen in prostate cancer research. The target compound lacks halogenation, which may reduce toxicity risks .
Polymorphs of (R)-N-(5-(5-Ethyl-1,2,4-Oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-pyrazole-4-carboxamide
- Structure : Features an oxadiazole ring instead of thiazole, with ethyl and methyl substituents.
- Key Differences : Oxadiazoles are bioisosteres for esters or amides, offering improved pharmacokinetics. The target’s thiazole may provide better π-stacking in hydrophobic pockets .
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure combining an indene derivative with a thiazole moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of the indene derivative, followed by the formation of the thiazole ring. The final step includes coupling these intermediates under specific conditions, often using a base and appropriate solvents to optimize yield and purity .
Anticancer Properties
Recent studies have focused on the anticancer potential of thiazole derivatives, including this compound. A series of substituted 2-phenylthiazole derivatives were synthesized and evaluated against various human cancer cell lines. The results indicated that certain substitutions significantly enhanced cytotoxic activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | T47D (Breast cancer) | <10 |
| This compound | Caco-2 (Colorectal cancer) | <10 |
| N-((1-hydroxy-2,3-dihydro-1H-inden-1-y)methyl)-2-(methoxy)phenylthiazole | HT29 (Colon cancer) | <10 |
These findings suggest that the compound exhibits significant cytotoxicity across multiple cancer cell lines, indicating its potential as an anticancer agent .
The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-y)methyl)-2-phenyltiazole-4-carboxamide exerts its biological effects is believed to involve interaction with specific molecular targets. It may inhibit enzymes involved in cancer progression or modulate signaling pathways critical for cell survival and proliferation. For instance, compounds in this class have shown to interfere with cyclooxygenase (COX) pathways, leading to reduced production of pro-inflammatory mediators .
Case Studies
In a notable case study involving a series of phenylthiazole derivatives, researchers synthesized compounds and evaluated their anticancer activity using the MTT assay across various human cancer cell lines. The study highlighted the structure–activity relationship (SAR) where specific functional groups enhanced potency against targeted cells. For example, methoxy substitutions at specific positions improved activity against Caco-2 cells while maintaining efficacy against other lines .
Q & A
Q. What are the common synthetic routes for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling reactions between thiazole-4-carboxamide derivatives and substituted indenyl intermediates. Key steps include:
- Nucleophilic substitution : Use of K₂CO₃ in DMF to facilitate alkylation or acylation reactions, as seen in similar thiazole-carboxamide syntheses (e.g., coupling with 2-phenylthiazole-4-carboxamide precursors) .
- Catalytic cyclization : Er(OTf)₃ in acetonitrile at 40°C for 20 hours has been employed for indenyl-substituted amides, achieving yields >90% after column chromatography (hexane:ethyl acetate) .
- Solvent optimization : Ethanol or acetonitrile is preferred to minimize side reactions, with purification via flash chromatography (e.g., ethyl acetate/hexane gradients) .
Q. Example Table: Synthetic Approaches for Analogous Compounds
| Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 2-phenylthiazole-4-acid | K₂CO₃, DMF, RCH₂Cl | 37–70% | |
| Indenyl derivatives | Er(OTf)₃, CH₃CN, 40°C, 20h | 92% | |
| Thiazolidinone intermediates | Ethanol, reflux, chromatography | 45–60% |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the indenyl methylene protons appear as doublets (δ 2.8–3.2 ppm), while thiazole protons resonate near δ 7.5–8.0 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Hydrogen-bonding networks and dihedral angles between the thiazole and indenyl groups can be resolved .
- IR spectroscopy : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How does the 2,3-dihydro-1H-inden-1-yl moiety influence conformational flexibility and binding interactions?
Methodological Answer:
- Conformational rigidity : The fused bicyclic indenyl group restricts rotational freedom compared to flexible aryl substituents (e.g., trifluoromethylbenzene), reducing entropic penalties during receptor binding .
- Docking studies : Molecular dynamics simulations reveal that the indenyl hydroxyl group forms hydrogen bonds with target residues (e.g., muscarinic acetylcholine receptors), enhancing affinity .
- SAR insights : Analogues with bulkier indenyl substituents show reduced off-target activity, as seen in pan-Gαq/11 receptor modulators .
Q. What strategies address low solubility in pharmacological assays?
Methodological Answer:
- Derivatization : Introduce polar groups (e.g., hydroxyls, amines) to the indenyl or thiazole moieties. For example, acetamide derivatives of thiazole-4-carboxamide show improved aqueous solubility .
- Formulation : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoemulsions to enhance bioavailability in in vitro assays .
- Salt formation : Sulfamate or hydrochloride salts of related compounds improve solubility without altering activity .
Q. How can analytical techniques resolve data contradictions in polymorph identification?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Detects melting point variations between polymorphs (e.g., enantiotropic vs. monotropic transitions).
- Powder X-ray Diffraction (PXRD) : Resolves crystal lattice differences. For example, SHELXL-refined structures can validate PXRD patterns .
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, which impacts stability and polymorphism .
Q. What are the structure-activity relationships (SAR) for bioactivity in related thiazole-indenyl compounds?
Methodological Answer:
- Thiazole modifications : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance antimicrobial activity, while methoxy groups improve CNS penetration .
- Indenyl substitutions : The 1-hydroxy group is critical for hydrogen-bond donor capacity, as shown in µ-opioid receptor agonists .
- Linker optimization : Methylenic bridges between thiazole and indenyl groups balance rigidity and bioavailability .
Q. Example Table: Bioactivity of Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
